molecular formula C14H15N3O3 B2478955 N-(2-ethoxyphenyl)-6-methoxypyrimidine-4-carboxamide CAS No. 2034282-03-4

N-(2-ethoxyphenyl)-6-methoxypyrimidine-4-carboxamide

Cat. No.: B2478955
CAS No.: 2034282-03-4
M. Wt: 273.292
InChI Key: VRYULLVLYPPBHN-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-6-methoxypyrimidine-4-carboxamide is a heterocyclic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a pyrimidine ring substituted with an ethoxyphenyl group and a methoxy group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-6-methoxypyrimidine-4-carboxamide typically involves the reaction of 2-ethoxyaniline with 6-methoxypyrimidine-4-carboxylic acid. The reaction is carried out under acidic or basic conditions, often using catalysts such as phosphorus oxychloride or polyphosphoric acid to facilitate the formation of the amide bond . The reaction conditions may vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatography techniques to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-6-methoxypyrimidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Brominated derivatives: Formed during oxidation reactions.

    Reduced derivatives: Obtained from reduction reactions.

    Substituted derivatives: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

N-(2-ethoxyphenyl)-6-methoxypyrimidine-4-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-6-methoxypyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as antiviral or antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-ethoxyphenyl)-6-methoxypyrimidine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(2-ethoxyphenyl)-6-methoxypyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c1-3-20-12-7-5-4-6-10(12)17-14(18)11-8-13(19-2)16-9-15-11/h4-9H,3H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRYULLVLYPPBHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC(=NC=N2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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